molecular formula C14H14BrN3O2 B5911099 N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No. B5911099
M. Wt: 336.18 g/mol
InChI Key: PYBPWXIKMOTXAT-IUXPMGMMSA-N
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Description

N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMH is a hydrazone derivative that possesses a furan ring and an arylamine group in its structure. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been widely studied.

Mechanism of Action

The mechanism of action of N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been reported to possess various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and pain. The compound has also been shown to induce cytotoxicity and DNA damage in cancer cells. In addition, N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been reported to exhibit antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. The compound can be easily purified and characterized using different analytical techniques. However, N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has some limitations, including its solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide, including the development of more potent analogs with improved pharmacological properties. The compound can also be used as a lead compound for the development of new drugs for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide and its mode of interaction with biological targets. In addition, the potential applications of N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide in material science and nanotechnology should be explored.

Synthesis Methods

N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide can be synthesized using different methods, including the reaction of furfural with 4-methylphenylhydrazine, followed by the reaction of the resulting product with 5-bromosalicylaldehyde in the presence of acetic acid. Another method involves the reaction of 2-[(4-methylphenyl)amino]acetohydrazide with 5-bromofurfural in ethanol. The product can be purified using recrystallization or column chromatography.

Scientific Research Applications

N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. The compound has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has also been shown to possess antioxidant, anti-inflammatory, and analgesic properties.

properties

IUPAC Name

N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-10-2-4-11(5-3-10)16-9-14(19)18-17-8-12-6-7-13(15)20-12/h2-8,16H,9H2,1H3,(H,18,19)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBPWXIKMOTXAT-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide

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